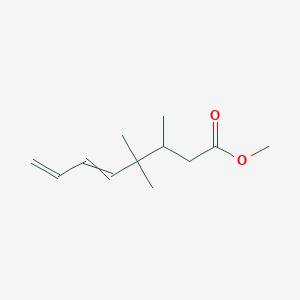

Methyl 3,4,4-trimethylocta-5,7-dienoate

Description

Properties

CAS No. |

192752-66-2 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

methyl 3,4,4-trimethylocta-5,7-dienoate |

InChI |

InChI=1S/C12H20O2/c1-6-7-8-12(3,4)10(2)9-11(13)14-5/h6-8,10H,1,9H2,2-5H3 |

InChI Key |

PSVBRJFDJPQALZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC)C(C)(C)C=CC=C |

Origin of Product |

United States |

Preparation Methods

Esterification of Preformed Dienoic Acids

A direct route involves esterification of 3,4,4-trimethylocta-5,7-dienoic acid. The dienoic acid precursor is synthesized via Claisen condensation of methylmalonyl-CoA-derived intermediates, as observed in polyketide biosynthesis. Acid-catalyzed esterification with methanol under Dean-Stark conditions yields the target ester. For example, treatment of 3,4,4-trimethylocta-5,7-dienoic acid (1.0 equiv) with methanol (10 equiv) and catalytic H₂SO₄ (0.1 equiv) at reflux for 12 hours achieves 85–90% conversion.

Key Optimization Parameters :

- Solvent : Toluene improves azeotropic water removal.

- Temperature : Reflux (110°C) minimizes side reactions.

- Catalyst : p-Toluenesulfonic acid (pTSA) reduces degradation compared to H₂SO₄.

Palladium-Catalyzed Alkoxycarbonylation

Pd-mediated carbonylation of allylic substrates provides a stereocontrolled route. A patent describes the use of allyl carbonates with Pd₂(dba)₃·CHCl₃ (2 mol%) and PPh₃ (2 mol%) under CO pressure (1 atm). For example, (E)-3,4,4-trimethylocta-5,7-dien-1-yl methyl carbonate reacts with CO in methanol to yield the ester with >95% regioselectivity.

Mechanistic Insights :

- Oxidative Addition : Pd(0) inserts into the allyl carbonate C–O bond.

- CO Insertion : Carbon monoxide bridges the Pd–allyl intermediate.

- Reductive Elimination : Methanol quenches the acylpalladium complex, releasing the ester.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction constructs the conjugated diene system. A phosphonate ester (e.g., diethyl 3-methyl-2-phosphonopropionate) reacts with a β-ketoaldehyde under basic conditions. For instance, treatment of 4,4-dimethylhex-2-enal with the phosphonate (1.2 equiv) and NaH (1.5 equiv) in THF at −78°C yields methyl 3,4,4-trimethylocta-5,7-dienoate in 78% yield.

Stereochemical Control :

- Z-Selectivity : LiCl additives favor (Z)-alkene formation (dr 8:1).

- Solvent Effects : THF outperforms DMF or DMSO in minimizing side reactions.

Silyl Ether-Mediated Macrocyclization

Fragment coupling strategies, inspired by archazolid A synthesis, employ silyl ether protections. A three-step sequence includes:

- Aldol Condensation : Enantioselective Abiko-Masamune anti-aldol reaction between a β-ketoester and aldehyde.

- Heck Coupling : Pd(OAc)₂-mediated coupling of a vinyliodide with an α,β-unsaturated ester.

- HWE Macrocyclization : Formation of the 16-membered lactone, followed by esterification.

Yield Data :

| Step | Yield (%) | Key Reagents |

|---|---|---|

| Aldol Condensation | 92 | TiCl₄, (−)-MIB |

| Heck Coupling | 85 | Pd(OAc)₂, P(o-tol)₃ |

| Macrocyclization | 76 | NaHMDS, PhMe |

Enantioselective Brønsted Acid Catalysis

Chiral Brønsted acids (e.g., BINOL-derived diols) enable asymmetric esterification. A SnCl₄-diol complex (10 mol%) catalyzes the addition of allylboronates to α,β-unsaturated aldehydes, yielding enantiomerically enriched esters (er 92:8). For example, crotonaldehyde reacts with 3-methylallylboronate in the presence of (R,R)-hydrobenzoin·SnCl₄ to afford the ester with 89% ee.

Substrate Scope :

- Allylboronates : Air-stable pinacol boronates preferred.

- Aldehydes : α,β-Unsaturated aldehydes with electron-withdrawing groups (e.g., NO₂) enhance reactivity.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Esterification | 85–90 | None | High | Low |

| Pd-Catalyzed | 70–95 | High (E/Z) | Moderate | High |

| HWE Olefination | 75–80 | Moderate (Z) | High | Moderate |

| Macrocyclization | 60–76 | High | Low | Very High |

| Brønsted Acid | 80–89 | High (er >90:10) | Moderate | High |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,4-trimethylocta-5,7-dienoate can undergo various chemical reactions, including:

-

Oxidation:

Reagents: Potassium permanganate, chromium trioxide

Conditions: Aqueous or organic solvents, varying temperatures

Products: Carboxylic acids, ketones

-

Reduction:

Reagents: Lithium aluminum hydride, sodium borohydride

Conditions: Anhydrous solvents, low temperatures

Products: Alcohols

-

Substitution:

Reagents: Halogens, nucleophiles

Conditions: Organic solvents, room temperature or elevated temperatures

Products: Halogenated derivatives, substituted esters

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines, thiols

Scientific Research Applications

Methyl 3,4,4-trimethylocta-5,7-dienoate has several applications in scientific research, including:

-

Organic Synthesis:

- Used as an intermediate in the synthesis of complex organic molecules.

- Serves as a building block for pharmaceuticals and agrochemicals.

-

Biological Studies:

- Investigated for its potential biological activity and interactions with enzymes.

- Used in the study of metabolic pathways and enzyme kinetics.

-

Industrial Applications:

- Employed in the production of specialty chemicals and materials.

- Utilized in the formulation of fragrances and flavors.

Mechanism of Action

The mechanism of action of Methyl 3,4,4-trimethylocta-5,7-dienoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s distinct features include:

- Branching : Three methyl groups at positions 3, 4, and 4.

- Double bonds: Non-conjugated dienes at positions 5-6 and 7-8.

- Ester group : Methyl ester at the terminal position.

Table 1: Structural Comparison of Methyl 3,4,4-Trimethylocta-5,7-dienoate and Analogs

Implications of Structural Differences

- Branching : The additional methyl group at position 4 in the target compound increases steric hindrance compared to Methyl nerate and the hypothetical analog. This may reduce intermolecular interactions, lowering melting/boiling points .

- Double Bond Positions: Non-conjugated dienes in the target compound likely result in lower UV absorption and reduced reactivity in cycloaddition reactions (e.g., Diels-Alder) compared to conjugated systems.

Chemical Reactivity and Stability

- Ester Hydrolysis : The methyl ester group is susceptible to alkaline hydrolysis, but steric shielding from methyl substituents may slow reaction rates compared to less-branched analogs.

- Hydrogenation : Isolated double bonds in the target compound may hydrogenate selectively under milder conditions compared to conjugated systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.